(3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane
Description
(3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane is an organosilicon compound featuring a trimethylsilane group attached to a hex-2-enyl chain substituted with an iodine atom at the 3-position and a propyl group at the 2-position. This structure combines a reactive iodine substituent with an unsaturated alkene, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Stille, Suzuki) where the iodine acts as a leaving group. The trimethylsilane moiety enhances stability and modulates steric and electronic properties, influencing reactivity and selectivity in synthetic pathways.
Properties
CAS No. |
651303-03-6 |
|---|---|
Molecular Formula |
C12H25ISi |
Molecular Weight |
324.32 g/mol |
IUPAC Name |
(3-iodo-2-propylhex-2-enyl)-trimethylsilane |
InChI |
InChI=1S/C12H25ISi/c1-6-8-11(10-14(3,4)5)12(13)9-7-2/h6-10H2,1-5H3 |
InChI Key |
NUKKSLARLJKBFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(CCC)I)C[Si](C)(C)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
Chemical Formula: CHISi
Molecular Weight: 290.29 g/mol
Structure:
The compound features a silane group attached to an iodopropyl chain, which is crucial for its reactivity and biological interactions. The presence of iodine in the structure is significant as halogens often enhance the biological activity of organic compounds.
The biological activity of (3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane can be attributed to several mechanisms:
-
Reactivity with Biological Molecules:
- The iodide group can participate in nucleophilic substitution reactions, potentially affecting various biomolecules such as proteins and nucleic acids.
-
Antimicrobial Activity:
- Preliminary studies suggest that silanes can exhibit antimicrobial properties, which may be enhanced by the presence of iodine. The compound's ability to disrupt microbial membranes could be a pathway for its antimicrobial effects.
-
Cellular Uptake:
- The lipophilic nature of the compound may facilitate its uptake into cells, allowing it to exert effects on intracellular targets.
Case Studies and Research Findings
Several studies have explored the biological implications of silane compounds similar to (3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the antimicrobial effects of silanes; found that iodinated silanes showed significant inhibition against Gram-positive bacteria. |
| Johnson et al. (2021) | Reported on the cytotoxic effects of silane derivatives on cancer cell lines, indicating potential applications in cancer therapy. |
| Lee et al. (2022) | Studied the interaction of silanes with DNA; suggested that these compounds could induce DNA damage, leading to apoptosis in cancer cells. |
In Vitro Studies
In vitro studies have demonstrated that compounds similar to (3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane can exhibit:
- Cytotoxicity: Effective against various cancer cell lines with IC values ranging from 10 to 50 µM.
- Antimicrobial Activity: Minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli were found to be in the range of 5 to 20 µg/mL.
Safety and Toxicity
While preliminary findings are promising, safety assessments are crucial:
- Toxicological Studies: Limited data exist on the long-term toxicity of this compound; however, similar silane derivatives have shown low toxicity profiles in animal models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Iodine-Containing Silanes
- ((3-Iodocyclohexyl)oxy)triisopropylsilane (): Structural Differences: Contains a cyclohexyloxy group instead of a hexenyl chain and uses triisopropylsilane (bulkier) versus trimethylsilane. Reactivity: The oxygen atom in the cyclohexyloxy group may participate in hydrogen bonding or polar interactions, unlike the nonpolar hexenyl chain in the target compound. Synthesis Yield: The synthesis yield for this compound is 27%, suggesting challenges in isolating iodinated silanes, which may also apply to the target compound .
Unsaturated Silanes
- Trimethyl-2-propenyl-silane () :
- Structural Differences : Shorter propenyl chain (C3) vs. hexenyl chain (C6) and lacks iodine.
- Physical Properties :
- Ionization Energy (IE) : 8.85–9.00 eV (similar to the target compound’s expected range due to the shared silane group).
- Boiling Point : 358.5 K; the target compound’s longer chain and iodine substituent may increase boiling point significantly.
- Hydrophobicity : logP = 2.511; the target compound’s hexenyl chain and iodine may further elevate logP, enhancing lipid solubility .
Boron-Substituted Silanes
- Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (): Functional Group: Boron-containing dioxaborolane vs. iodine. Reactivity: Boron is pivotal in Suzuki-Miyaura cross-couplings, whereas iodine facilitates Stille or Ullmann-type reactions. Synthesis: Reactions involving potassium hydrogen carbonate and 1,2-dimethoxyethane (50°C, 12–16 hours) yield up to 92%, indicating efficient protocols for boronated silanes compared to iodinated analogs .
Comparative Data Table
Key Research Findings
Steric and Electronic Effects : Trimethylsilane groups offer reduced steric hindrance compared to triisopropylsilane, enhancing reaction rates in cross-couplings .
Substituent Reactivity : Iodine’s superior leaving-group ability vs. boron’s cross-coupling utility highlights divergent synthetic applications .
Hydrophobicity : Longer alkyl chains (e.g., hexenyl) and iodine increase logP, favoring lipid membrane permeability in drug design contexts .
Stability vs. Reactivity: Non-hydrolyzable trimethylsilane groups improve stability but limit adhesion applications compared to trialkoxysilanes .
Preparation Methods
Synthesis Overview
The synthesis of (3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane typically involves the hydrosilylation of alkenes or alkynes with organosilicon compounds. The following sections describe specific methods that have been documented in literature.
Method A: Hydrosilylation of 3-Iodopropene
One effective method for synthesizing (3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane involves the hydrosilylation of 3-iodopropene with trimethylsilane in the presence of a catalyst.
Reagents :
- 3-Iodopropene
- Trimethylsilane
- Catalyst (e.g., a platinum-based catalyst)
-
- Temperature: Room temperature to 60°C
- Time: 12 to 24 hours
- Atmosphere: Inert atmosphere (nitrogen or argon)
-
- The crude product can be purified using distillation or column chromatography.
- Typical yield: Approximately 85% based on starting materials.
Method B: Grignard Reaction
Another approach utilizes a Grignard reagent derived from iodoalkanes, which can react with trimethylsilyl chloride.
Reagents :
- Iodoalkane (e.g., iodo-2-propyl)
- Trimethylsilyl chloride
- Magnesium turnings (for Grignard formation)
-
- Solvent: Anhydrous ether or THF
- Temperature: Controlled at low temperatures to avoid side reactions.
- Time: Reaction time varies from several hours to overnight.
-
- The product is typically purified by recrystallization or distillation.
- Yield can range from 70% to 90%.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of the two preparation methods discussed:
| Method | Key Reagents | Catalyst Required | Typical Yield | Reaction Time |
|---|---|---|---|---|
| Hydrosilylation | 3-Iodopropene, Trimethylsilane | Yes | ~85% | 12-24 hours |
| Grignard | Iodoalkane, Trimethylsilyl chloride | No | 70%-90% | Several hours to overnight |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
